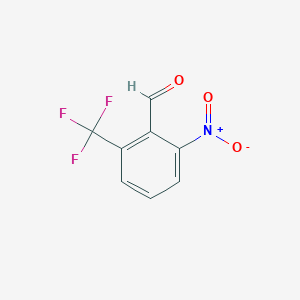

2-Nitro-6-(trifluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-3-7(12(14)15)5(6)4-13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSYVQQVFJMOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Nitro-6-(trifluoromethyl)benzaldehyde CAS 109466-87-7 properties

The following technical guide provides an in-depth analysis of 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7), while explicitly addressing the nomenclature ambiguity regarding the 6-isomer.

Focus: CAS 109466-87-7 & Isomer-Specific Reactivity

Part 1: Executive Summary & Critical Identity Resolution

The Identity Conflict: In chemical procurement and literature, a critical discrepancy often exists between the chemical name and the CAS registry number provided for this class of compounds.

-

CAS 109466-87-7 corresponds to 2-Nitro-4-(trifluoromethyl)benzaldehyde .

-

The name 2-Nitro-6-(trifluoromethyl)benzaldehyde refers to a distinct structural isomer (ortho-ortho disubstituted) with significantly different steric properties.

Operational Directive: This guide primarily characterizes CAS 109466-87-7 (4-isomer) as it is the commercially dominant species referenced by this registry number. However, a dedicated section on the 6-isomer is included to address specific steric applications (e.g., atropisomer synthesis) implied by the user's nomenclature.

Core Utility: These aldehydes serve as "linchpin" intermediates in medicinal chemistry. The ortho-nitro group allows for reductive cyclization (indole/quinoline synthesis), while the trifluoromethyl group confers metabolic stability and lipophilicity—key parameters in modern drug design (e.g., kinase inhibitors, antivirals).

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Compound: 2-Nitro-4-(trifluoromethyl)benzaldehyde

| Property | Value | Technical Note |

| CAS Registry | 109466-87-7 | Unique identifier for the 4-CF3 isomer. |

| Molecular Formula | C₈H₄F₃NO₃ | |

| Molecular Weight | 219.12 g/mol | |

| Appearance | Pale yellow to brown crystalline solid | Color deepens upon oxidation/light exposure. |

| Melting Point | 41–45 °C | Low melting solid; handle with care in hot environments. |

| Boiling Point | ~273 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Sparingly soluble in water; hydrolytically unstable in basic aqueous media. |

| Stability | Air and light sensitive | Storage: Inert atmosphere (N₂/Ar) at 2–8 °C. |

Part 3: Synthetic Utility & Reactivity Profile

The reactivity of CAS 109466-87-7 is governed by the interplay of three functional groups:

-

Aldehyde (C-1): Highly electrophilic due to the electron-withdrawing nature of both the ortho-nitro and para-trifluoromethyl groups.

-

Nitro Group (C-2): Serves as a latent amine. Under reductive conditions, it cyclizes with the aldehyde (or its condensation products) to form heterocycles.[1]

-

Trifluoromethyl Group (C-4): Electronic activator. It lowers the pKa of the ring protons and increases the electrophilicity of the aldehyde, facilitating nucleophilic attack.

3.1 Synthesis of the Core Scaffold

Direct nitration of 4-(trifluoromethyl)benzaldehyde is often regiochemically poor. The preferred industrial route involves the oxidation of the corresponding toluene derivative.

Protocol: Radical Bromination – Oxidation Sequence

-

Step 1: Radical bromination of 2-nitro-4-(trifluoromethyl)toluene using NBS/Benzoyl Peroxide to form the benzyl bromide.

-

Step 2: Kornblum Oxidation (DMSO/NaHCO₃) or Sommelet reaction to yield the aldehyde.

3.2 Key Application: Indole Synthesis (Reductive Cyclization)

The most high-value application is the synthesis of 2-substituted indoles via the Baeyer-Drewson or Reissert type reactions.

Mechanism:

-

Condensation: The aldehyde reacts with a carbon nucleophile (e.g., ethyl diazoacetate, ketones) to form an olefin or aldol adduct.

-

Reduction: The nitro group is reduced to an amine (using Fe/AcOH, SnCl₂, or H₂/Pd).

-

Cyclization: The nascent amine attacks the electrophilic carbon of the side chain, followed by dehydration to aromatize the indole ring.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde (Oxidation Route)

Note: This protocol assumes starting from 2-nitro-4-(trifluoromethyl)benzyl bromide.

Reagents:

-

Starting Material: 2-Nitro-4-(trifluoromethyl)benzyl bromide (1.0 eq)

-

Oxidant: Dimethyl sulfoxide (DMSO) (5.0 eq)

-

Base: Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Solvent: Toluene (optional co-solvent)

Procedure:

-

Preparation: In a dry 3-neck round-bottom flask under N₂, dissolve the benzyl bromide in DMSO.

-

Oxidation: Add solid NaHCO₃. Heat the mixture to 80–90 °C for 4 hours. Caution: Evolution of dimethyl sulfide (stench) and CO₂.

-

Quench: Cool to room temperature and pour onto crushed ice/water.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMSO.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

-

Yield: Expect 75–85% of a pale yellow solid.

Protocol B: Indole Synthesis via Reductive Cyclization

Target: Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Reagents:

-

Aldehyde: CAS 109466-87-7 (1.0 mmol)

-

Nucleophile: Ethyl azidoacetate (or Ethyl diazoacetate with Lewis Acid)

-

Catalyst: NaOEt (2.0 eq) for condensation; followed by Xylene reflux for cyclization.

Step-by-Step:

-

Condensation: Add NaOEt to a solution of the aldehyde and ethyl azidoacetate in EtOH at -10 °C. Stir for 2 hours to form the azidocinnamate.

-

Workup: Quench with NH₄Cl, extract with ether, and dry.

-

Cyclization (Hemetsberger Indole Synthesis): Dissolve the residue in xylene and reflux (140 °C). The azide decomposes (releasing N₂), forming a nitrene which inserts into the C-H bond to close the indole ring.

Part 5: Visualization of Reaction Pathways

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the conversion of the toluene precursor to the aldehyde and its subsequent transformation into an indole scaffold.

Caption: Synthetic pathway from toluene precursor to the target aldehyde and subsequent divergence to indole scaffolds.

Diagram 2: Structural Isomer Comparison (4-CF3 vs 6-CF3)

Highlighting the steric difference between the CAS compound and the 6-isomer.

Caption: Structural comparison highlighting the steric crowding in the 6-isomer versus the commercially available 4-isomer.

Part 6: Safety, Handling & Stability[8]

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Critical Handling Protocols:

-

Inert Storage: The aldehyde functionality is prone to auto-oxidation to the benzoic acid (2-nitro-4-(trifluoromethyl)benzoic acid) upon prolonged exposure to air. Store under Nitrogen or Argon.

-

Temperature Control: Store at 2–8 °C. Allow to warm to room temperature in a desiccator before opening to prevent condensation and hydrolysis.

-

Explosion Hazard (Synthesis): When performing the Baeyer-Drewson or Hemetsberger reactions involving azides or diazo compounds, use blast shields. Nitro compounds are energetic; avoid excessive heat during workup.

Part 7: References

-

Sigma-Aldrich. Product Specification: 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7).Link

-

Organic Syntheses. Synthesis of 2-Nitrobenzaldehyde via Kornblum Oxidation (Analogous Protocol). Org.[5][6] Synth. 1966, 46, 81. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24884702 (CAS 109466-87-7).Link

-

BenchChem. Technical Guide to the Synthesis of 2-Nitrobenzaldehyde Derivatives.Link

-

Beilstein Journal of Organic Chemistry. Synthesis of Indoles via Reductive Cyclization of 2-Nitrobenzaldehydes. Beilstein J. Org. Chem. 2011, 7, 59–67. Link

Sources

An In-depth Technical Guide to the Safe Handling of Aromatic Nitro Compounds: A Case Study on 2-Nitro-4-(trifluoromethyl)benzaldehyde

Subject: Comprehensive Safety and Handling Protocols for 2-Nitro-4-(trifluoromethyl)benzaldehyde

To: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a detailed safety and handling protocol for 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS No. 109466-87-7). It is important to note that a specific Safety Data Sheet (SDS) for the isomeric compound 2-Nitro-6-(trifluoromethyl)benzaldehyde was not found in readily available chemical safety databases. However, the presence of identical functional groups (nitro, trifluoromethyl, and benzaldehyde) suggests a very similar hazard profile. Therefore, this document has been structured around the well-documented 4-trifluoromethyl isomer to ensure the highest degree of safety and scientific integrity. The protocols and data herein are synthesized from available SDS and toxicological information for closely related analogs, providing a robust framework for risk assessment and mitigation in a laboratory setting.

Compound Identification and Physicochemical Properties

2-Nitro-4-(trifluoromethyl)benzaldehyde is a solid organic compound that serves as a key intermediate in various synthetic pathways.[1] Its chemical structure, characterized by an aldehyde, a nitro group, and a trifluoromethyl group on a benzene ring, dictates its reactivity and toxicological profile.

| Property | Value | Source |

| CAS Number | 109466-87-7 | [1][2] |

| Molecular Formula | C₈H₄F₃NO₃ | [2] |

| Molecular Weight | 219.12 g/mol | |

| Appearance | Solid | |

| Melting Point | 41-45 °C |

The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the aldehyde group.[3] This electronic effect, combined with the oxidizing nature of the nitro group, necessitates careful consideration of its handling and storage to prevent unintended reactions.

Hazard Identification and Classification

Based on available data for 2-Nitro-4-(trifluoromethyl)benzaldehyde and related nitroaromatic compounds, the primary hazards are as follows:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Sensitization: May cause an allergic skin reaction.

-

Combustibility: Classified as a combustible solid.

The GHS pictograms associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning".[1]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls:

-

Fume Hood: All handling of 2-Nitro-4-(trifluoromethyl)benzaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eyewash Stations and Safety Showers: Must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The selection of PPE is paramount and should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and potential sensitization. |

| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when engineering controls are insufficient or during spill cleanup. |

Workflow for Donning and Doffing PPE

Caption: Step-by-step procedure for managing a chemical spill.

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Reactivity: The nitro group can impart explosive properties to the molecule, particularly in the presence of reducing agents or when heated under confinement. The aldehyde group is susceptible to oxidation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Toxicological and Ecological Information

-

Toxicological Data: While specific LD50 data for 2-Nitro-4-(trifluoromethyl)benzaldehyde is not readily available, related compounds like 2-Nitrobenzaldehyde have an oral LD50 of 600 mg/kg in mice, indicating it is harmful if swallowed. The toxicological properties have not been fully investigated. [1]* Ecological Information: Do not allow this material to enter the environment. Nitroaromatic compounds can be harmful to aquatic life.

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

-

Dispose of contents and container to a hazardous or special waste collection point.

-

Contaminated packaging should be treated as the product itself.

References

-

Shanghai Finechem Biotechnology Co., Ltd. (n.d.). 2-NITRO-4-(TRIFLUOROMETHYL)BENZALDEHYDE 109466-87-7. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 4-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Retrieved from [Link]

-

Thermo Fisher Scientific. (2011, July 8). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Eye Protection. Retrieved from [Link]

-

CPAChem. (2022, March 31). Safety data sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

-

Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 2,4,6-trinitro-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

Sources

The Fluorine Effect: Electronic Modulation of Benzaldehydes by the Trifluoromethyl Group

Topic: Electron-Withdrawing Effects of Trifluoromethyl Group in Benzaldehydes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a trifluoromethyl (

Part 1: Electronic Architecture & Mechanistic Causality

The reactivity of trifluoromethylbenzaldehydes is governed by the conflict and cooperation between inductive and resonance effects. Unlike nitro groups (which withdraw via both

The Inductive Dominance ( Effect)

The fluorine atom is the most electronegative element (Pauling scale: 3.98). In a

-

Causality: This withdrawal depletes electron density from the ring, and by extension, the carbonyl carbon.

-

Result: The carbonyl carbon becomes highly electron-deficient (harder electrophile), lowering the activation energy for nucleophilic attack.

Resonance Effects & Hyperconjugation

While often considered resonance-neutral, the

-

Implication: This reinforces the electron-withdrawing nature, particularly at the para position, though it is secondary to the inductive effect.

Visualization of Electronic Vectors

The following diagram illustrates the directional electron density pull (dipole moments) and the resulting activation of the carbonyl group.

Caption: Vector analysis of electron withdrawal. The CF3 group depletes ring density, significantly lowering the LUMO energy of the carbonyl, facilitating nucleophilic attack.

Part 2: Quantitative Reactivity (Hammett Parameters)

To predict reaction rates and equilibrium constants, we rely on Linear Free Energy Relationships (LFER). The Hammett equation (

Hammett Substituent Constants ( )

The positive

| Substituent | Position | Electronic Character | |

| - | 0.00 | Reference | |

| meta ( | 0.43 | Strong Withdrawal (Inductive) | |

| para ( | 0.54 | Strong Withdrawal (Inductive + Hyperconjugation) | |

| para | 0.78 | Very Strong Withdrawal | |

| para | -0.27 | Electron Donating |

Impact on Carbonyl Hydration ( )

A practical metric of electrophilicity is the hydration equilibrium constant (

-

Benzaldehyde:

(Mostly carbonyl form). -

4-

-Benzaldehyde: -

Implication: In aqueous bioassays, these aldehydes may exist partially as gem-diols, which do not bind to targets in the same manner as the aldehyde form. This must be accounted for in docking studies.

Part 3: Synthetic Protocols (Authoritative Workflows)

Synthesizing trifluoromethylbenzaldehydes requires avoiding oxidation of methyl precursors, which can be difficult to stop at the aldehyde stage. The most robust method is Metal-Halogen Exchange followed by Formylation .

Protocol: Lithiation/Formylation of Aryl Halides

Objective: Synthesis of 4-(trifluoromethyl)benzaldehyde from 4-bromobenzotrifluoride.

Reagents:

-

Substrate: 1-Bromo-4-(trifluoromethyl)benzene

-

Lithiating Agent:

-Butyllithium ( -

Electrophile:

-Dimethylformamide (DMF) -

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask under an Argon atmosphere. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Why? Low temperature prevents the "Wurtz coupling" side reaction and stabilizes the lithiated intermediate.

-

-

Substrate Addition: Add 1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv).

-

Lithiation: Dropwise addition of

-BuLi (1.1 equiv, 2.5M in hexanes) over 20 minutes. -

Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 mins at -78°C, then allow to warm to room temperature (RT).

-

Quench: Pour reaction mixture into saturated aqueous

.-

Chemistry: The intermediate hemiaminoxide hydrolyzes to release the aldehyde.

-

-

Workup: Extract with Et2O, wash with brine, dry over

, and concentrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc).

Synthesis Workflow Diagram

Caption: Critical path for the synthesis of CF3-benzaldehydes via cryogenic lithiation to prevent side reactions.

Part 4: Medicinal Chemistry Implications[1][5][6][7][8]

The

Metabolic Stability (The Blocking Effect)

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or benzylic positions.

-

Mechanism: The strong C-F bond (approx. 116 kcal/mol) is metabolically inert.

-

Application: Placing a

group at the para position blocks metabolic hydroxylation at that site (Metabolic Blocking), extending the drug's half-life (

Lipophilicity and Bioavailability

The

-

Hansch Constant (

): The -

Effect: It increases the LogP of the molecule, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.

Bioisosterism

The

-

Van der Waals Volume:

( -

Rotational Barrier: The 3-fold symmetry creates a rotational barrier that can lock conformations, potentially reducing the entropic penalty of binding to a receptor.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Gagnon, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30, 3009.[5] Link

-

Leroux, F., et al. (2005). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Angewandte Chemie International Edition, 44(13), 1924–1965. Link

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine. Link

-

BenchChem. (2025).[1][6] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Steric and Electronic Synergies in ortho-Trifluoromethyl Benzaldehyde Derivatives: A Technical Guide

Executive Summary

The introduction of a trifluoromethyl (-CF

This guide analyzes the physicochemical paradox of the

Part 1: The Physicochemical Paradox

Steric Bulk vs. Electronic Activation

The behavior of

-

Steric Bulk (The Shield): The -CF

group has a van der Waals radius comparable to an isopropyl group. In the ortho position, it exerts significant torsional strain on the adjacent formyl group. -

Electronic Activation (The Sword): The fluorine atoms induce a strong negative inductive effect (

), significantly depleting electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Table 1: Comparative Steric and Electronic Parameters

| Substituent | A-Value (kcal/mol) [1] | Taft Steric Parameter ( | Hammett | Approx. vdW Radius (Å) |

| -H | 0.00 | 0.00 | 0.00 | 1.20 |

| -CH | 1.74 | -1.24 | -0.17 | 2.00 |

| -CF | 2.40 - 2.60 | -2.40 | +0.54 | 2.20 |

| -CH(CH | 2.15 | -1.71 | -0.15 | 2.20 |

Key Insight: While the -CF

Conformational Locking

The steric clash between the carbonyl oxygen and the fluorine atoms forces the aldehyde group to rotate out of the benzene plane. This "twist" disrupts

Part 2: Synthetic Protocol (Directed Ortho-Lithiation)

While oxidation of 2-(trifluoromethyl)benzyl alcohol is a common route, the Directed Ortho-Lithiation (DoM) of 1-chloro-2-(trifluoromethyl)benzene provides a more versatile entry point, allowing for the generation of the aldehyde under controlled, anhydrous conditions.

Methodology: Metal-Halogen Exchange

This protocol utilizes the high acidity of the proton ortho to the CF

Reagents:

-

Substrate: 1-Chloro-2-(trifluoromethyl)benzene (or 2-bromobenzotrifluoride)

-

Lithiating Agent:

-Butyllithium ( -

Electrophile:

-Dimethylformamide (DMF) -

Solvent: Anhydrous Tetrahydrofuran (THF)[3]

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of N

. -

Solvation: Charge the flask with 1-chloro-2-(trifluoromethyl)benzene (20.0 mmol) and anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent benzyne formation.

-

Lithiation: Add

-BuLi (22.0 mmol) dropwise via syringe over 20 minutes. The solution may turn yellow/orange. Stir at -78 °C for 1 hour to ensure complete lithium-halogen exchange. -

Formylation: Add anhydrous DMF (30.0 mmol) dropwise. The steric bulk of the CF

group does not significantly hinder the attack of the small lithiated species on DMF. -

Warming: Allow the mixture to warm to 0 °C over 2 hours.

-

Quench: Quench the reaction with saturated aqueous NH

Cl (50 mL). -

Workup: Extract with Et

O (3 x 50 mL). Wash combined organics with brine, dry over MgSO -

Purification: Purify via vacuum distillation (bp ~70-75 °C at 15 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2-(trifluoromethyl)benzaldehyde via halogen-lithium exchange and formylation.

Part 3: Reactivity Profile & Medicinal Chemistry Applications

The "Super-Electrophile" Effect

Despite the steric bulk,

-

Nucleophilic Addition: Reactions with Grignard reagents or hydride sources generally proceed rapidly. However, the trajectory of attack is restricted. The nucleophile will approach from the face opposite the bulky CF

group (anti-approach) to minimize steric repulsion. -

Condensation Reactions: In Henry reactions (nitroaldol) or Knoevenagel condensations, the

-CF

Drug Design Utility

In medicinal chemistry, the

-

Metabolic Blocking: The CF

group blocks the ortho and benzylic positions from metabolic oxidation (e.g., by Cytochrome P450). -

Lipophilicity Modulation: It significantly increases LogP (typically +1.0 to +1.2 units), enhancing membrane permeability.

-

Conformational Restriction: In biaryl systems derived from these aldehydes, the CF

group forces the rings to be orthogonal, potentially improving selectivity for protein binding pockets.

Decision Logic for Scaffold Selection

Caption: Decision logic for incorporating the o-CF3 motif during lead optimization in drug discovery.

References

-

Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. (Establishes A-values for conformational analysis).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for electronic parameters

and steric parameters). -

BenchChem. (2025).[1] A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers.[1] (Data on reactivity and industrial applications).

-

PubChem. (2025).[4] 2-(Trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine. (Physicochemical data and safety).

-

Gong, Y., et al. (2014). Palladium-catalyzed carbonylation of aryl halides. Journal of Chemical Research.[5] (Protocol verification for synthesis).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

- 4. CID 159212343 | C16H10F6O2 | CID 159212343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl be ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A604014D [pubs.rsc.org]

2-Nitro-6-(trifluoromethyl)benzaldehyde PubChem CID 24884702

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzaldehyde (PubChem CID: 24884702)

Executive Summary

This technical guide provides a comprehensive analysis of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a highly functionalized aromatic aldehyde of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The unique electronic architecture of this molecule, dictated by the powerful and synergistic electron-withdrawing properties of the ortho-nitro and para-trifluoromethyl substituents, renders the aldehyde group exceptionally electrophilic and primes the molecule for a variety of synthetic transformations. This document elucidates the compound's physicochemical properties, explores its core reactivity, presents detailed synthetic and reaction protocols, and discusses its applications as a strategic building block in the development of novel chemical entities. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations necessary for its effective utilization in a research and development setting.

Note on Nomenclature: The provided PubChem CID, 24884702, corresponds to 2-Nitro-4-(trifluoromethyl)benzaldehyde . This guide will focus on this specific positional isomer as verified by its PubChem entry.[1]

Core Molecular Profile and Physicochemical Properties

2-Nitro-4-(trifluoromethyl)benzaldehyde is a solid organic compound characterized by a benzene ring substituted with three distinct functional groups. The interplay between the aldehyde (-CHO), the nitro (-NO₂), and the trifluoromethyl (-CF₃) groups defines its chemical behavior and synthetic potential. The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry, known for enhancing properties like metabolic stability and lipophilicity in drug candidates.[2][3]

Table 1: Physicochemical Properties of 2-Nitro-4-(trifluoromethyl)benzaldehyde

| Property | Value | Source(s) |

| PubChem CID | 24884702 | |

| Molecular Formula | C₈H₄F₃NO₃ | [1] |

| Molecular Weight | 219.12 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 41-45 °C | |

| CAS Number | 109466-87-7 | [1] |

| SMILES | O=Cc1ccc(cc1[O-])C(F)(F)F | |

| InChI Key | CTSYMGKKRHIYIH-UHFFFAOYSA-N |

The Electronic Landscape: A Foundation for Reactivity

The reactivity of 2-Nitro-4-(trifluoromethyl)benzaldehyde is dominated by the profound electron-withdrawing nature of its substituents. Both the nitro and trifluoromethyl groups deactivate the aromatic ring towards electrophilic substitution while significantly enhancing the electrophilicity of the aldehyde's carbonyl carbon.[4][5]

-

Inductive Effect (-I): The high electronegativity of the fluorine atoms in the -CF₃ group and the oxygen atoms in the -NO₂ group strongly pulls electron density away from the aromatic ring through the sigma bonds.[6]

-

Resonance Effect (-M): The nitro group further withdraws electron density from the ortho and para positions via resonance.

This combined effect makes the carbonyl carbon an exceptionally potent electrophile, highly susceptible to attack by a wide range of nucleophiles.[7][8] This heightened reactivity is a key feature that synthetic chemists can exploit.

Strategic Synthesis

The synthesis of substituted benzaldehydes can be approached through various methods, including the oxidation of corresponding toluenes or the hydrolysis of benzal halides.[9][10][11] A plausible and direct laboratory-scale synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde involves the nitration of the commercially available 4-(trifluoromethyl)benzaldehyde.

Protocol 3.1: Synthesis via Nitration of 4-(Trifluoromethyl)benzaldehyde

Causality: The trifluoromethyl group is a meta-director for electrophilic aromatic substitution.[4] However, the aldehyde group is also a meta-director. The position ortho to the aldehyde and meta to the trifluoromethyl group (the 2-position) is electronically favored for nitration. Using a strong nitrating agent under controlled temperatures is crucial to achieve mono-nitration and prevent over-reaction or decomposition.

Methodology:

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 50 mL) to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 4-(trifluoromethyl)benzaldehyde (17.4 g, 0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until a homogeneous solution is formed.

-

Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (25 mL) to fuming nitric acid (HNO₃, 7.5 mL, ~0.11 mol). Cool this mixture to 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the benzaldehyde solution over 1-2 hours. Critically, ensure the internal reaction temperature does not exceed 10-15 °C.

-

Stirring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (~500 g) with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Nitro-4-(trifluoromethyl)benzaldehyde.

Core Reaction Mechanisms and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile intermediate. Its functional groups can be addressed sequentially or in tandem to build molecular complexity.

Reduction of the Nitro Group: Gateway to Heterocycles

The most powerful transformation is the selective reduction of the nitro group to an amine, yielding 2-Amino-4-(trifluoromethyl)benzaldehyde.[12] This intermediate is a direct precursor to a wide range of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.

Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) are effective methods. The choice of reductant is key; harsh conditions can affect the aldehyde, but standard methods are typically chemoselective for the nitro group.[13]

Protocol 4.1: Synthesis of 2-Amino-4-(trifluoromethyl)benzaldehyde

-

Setup: To a solution of 2-Nitro-4-(trifluoromethyl)benzaldehyde (10.95 g, 0.05 mol) in ethanol (150 mL) in a round-bottom flask, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 56.4 g, 0.25 mol) in concentrated hydrochloric acid (50 mL).

-

Reaction: Heat the mixture to reflux and stir for 3-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-4-(trifluoromethyl)benzaldehyde, which can be further purified by column chromatography.

Application in Heterocyclic Synthesis: The Friedländer Annulation

The resulting 2-amino-benzaldehyde is a perfect substrate for the Friedländer annulation, a classic and reliable method for constructing quinoline rings. This reaction involves the condensation of an o-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl.[14]

Applications in Drug Discovery

The structural motifs accessible from 2-Nitro-4-(trifluoromethyl)benzaldehyde are highly relevant in modern drug design.

-

Modulation of Physicochemical Properties: The -CF₃ group is a bioisostere for groups like methyl or chlorine but with significantly different electronic properties. Its inclusion can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to protein targets.[2][3][15]

-

Scaffold for Bioactive Molecules: Quinolines, readily synthesized from this precursor, form the core of numerous pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents. The specific substitution pattern offered by this starting material provides a unique entry point for novel compound libraries.

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory. Based on data for structurally related compounds, 2-Nitro-4-(trifluoromethyl)benzaldehyde should be handled with care.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[16][17]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. The compound may be sensitive to air or light over long periods.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Nitro-4-(trifluoromethyl)benzaldehyde is more than a simple aromatic aldehyde; it is a strategically designed building block that offers chemists a reliable and versatile entry point into complex molecular architectures. Its heightened electrophilicity, coupled with the synthetic versatility of the nitro group, makes it an invaluable tool. For researchers in drug discovery, the ability to readily incorporate the trifluoromethyl group and construct heterocyclic scaffolds like quinolines provides a distinct advantage in the quest for novel, effective, and safe therapeutic agents. Understanding the principles of its reactivity and handling it with the appropriate care will unlock its full potential in the laboratory.

References

Sources

- 1. 2-NITRO-4-(TRIFLUOROMETHYL)BENZALDEHYDE 109466-87-7--Shanghai Finechem Biotechnology Co., Ltd. [sh-finechem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vaia.com [vaia.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vaia.com [vaia.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. An Improved Process For Preparation Of Trifluoromethylbenzaldehydes [quickcompany.in]

- 11. prepchem.com [prepchem.com]

- 12. chemscene.com [chemscene.com]

- 13. Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jelsciences.com [jelsciences.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.es [fishersci.es]

- 18. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Nitro-6-(trifluoromethyl)benzaldehyde: Synthesis, Sourcing of Analogs, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 2-Nitro-6-(trifluoromethyl)benzaldehyde, a specialized aromatic building block. Acknowledging its status as a non-standard commercial reagent, this document offers a proposed synthetic pathway, a detailed analysis of commercially available structural analogs, and an exploration of the chemical principles that make its constituent functional groups vital in modern medicinal chemistry.

Introduction: Deconstructing a Niche Reagent

2-Nitro-6-(trifluoromethyl)benzaldehyde combines three key functional groups on a benzene ring: an aldehyde, a nitro group, and a trifluoromethyl group. The specific ortho- and meta- substitution pattern creates a unique electronic and steric environment, making it a potentially valuable, albeit rare, intermediate for the synthesis of complex heterocyclic compounds and novel chemical entities (NCEs).

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The incorporation of a trifluoromethyl (-CF3) group is a critical strategy in contemporary drug design.[1] Its unique properties can profoundly influence a molecule's pharmacological profile.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes like Cytochrome P450. This can increase a drug's half-life and bioavailability.[2]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cellular membranes.[2]

-

Binding Interactions: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups and participate in unique dipole-dipole or electrostatic interactions within a protein's binding pocket.

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups, such as a chlorine atom or an aliphatic nitro group, due to steric similarities, offering an alternative way to modulate a compound's properties.[2][3]

Caption: Impact of the Trifluoromethyl Group in Drug Design.

The Nitro Group: A Versatile Synthetic Handle

The nitro group (-NO2) is a powerful electron-withdrawing group and a versatile synthetic intermediate in organic chemistry.[4] Its presence is pivotal for two main reasons:

-

Directing Group: In electrophilic aromatic substitution reactions, it acts as a meta-director.

-

Chemical Transformation: The nitro group can be readily reduced to an amine (-NH2), which opens up a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles—scaffolds frequently found in pharmaceuticals.[5]

Caption: Synthetic Utility of the Aromatic Nitro Group.

Proposed Synthesis of 2-Nitro-6-(trifluoromethyl)benzaldehyde

Given the absence of a commercial source, a plausible synthesis can be designed starting from a more common material, such as 2-chloro-3-nitrotoluene. The following multi-step protocol is hypothetical and would require laboratory optimization and validation.

Experimental Protocol: A Hypothetical Pathway

-

Trifluoromethylation of the Starting Material:

-

Reaction: Convert 2-chloro-3-nitrotoluene to 2-nitro-6-(trifluoromethyl)toluene. This is the most challenging step and could potentially be achieved via a copper-catalyzed trifluoromethylation reaction using a reagent like the Togni reagent or Ruppert-Prakash reagent (TMSCF3).

-

Rationale: Introducing the -CF3 group early leverages established methodologies for aryl trifluoromethylation. The choice of a copper catalyst is based on its proven efficacy in forming C-CF3 bonds with aryl halides.

-

-

Oxidation of the Methyl Group to an Aldehyde:

-

Reaction: The resulting 2-nitro-6-(trifluoromethyl)toluene would then be oxidized to the target aldehyde. A common method involves radical bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) to form the benzyl bromide, followed by hydrolysis (e.g., Sommelet reaction or treatment with silver nitrate).

-

Rationale: This two-step oxidation is often more controlled and higher-yielding for electron-deficient toluenes than direct oxidation with strong oxidizing agents like KMnO4 or CrO3, which can be sluggish or lead to over-oxidation to the carboxylic acid.

-

Caption: Hypothetical Synthesis Workflow.

Commercially Available Structural Analogs: Suppliers and Pricing

For immediate research needs, sourcing commercially available structural analogs is the most practical approach. These compounds can serve as valuable starting points for exploring the chemical space around the target molecule.

Table 1: Key Analogs and Their Properties

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 60611-24-7 | C₈H₄F₄O | Isosteric replacement of -NO₂ with -F. Useful for reactions where the nitro group is not required.[6] |

| 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9 | C₈H₄BrF₃O | Bromo- group allows for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.[7] |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | 109466-87-7 | C₈H₄F₃NO₃ | Positional isomer. Allows study of the electronic effects with a para-CF₃ group instead of ortho-.[8][9] |

| 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | C₈H₅F₃O | Lacks the nitro group. A simpler building block to attach the trifluoromethylphenyl moiety.[10] |

| 2-Nitrobenzaldehyde | 552-89-6 | C₇H₅NO₃ | Lacks the trifluoromethyl group. A classic reagent for synthesizing quinolines and other heterocycles.[5][11] |

Table 2: Supplier and Indicative Pricing Information for Analogs

Pricing is subject to change and may vary based on purity, quantity, and supplier. The following is a snapshot based on available data and should be verified with the suppliers.

| Compound Name | Supplier(s) | Example Pricing (USD) |

| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Sigma-Aldrich, Chem-Impex | $78.00 / 1g; $263.40 / 5g[6] |

| 2-Bromo-6-(trifluoromethyl)benzaldehyde | ChemScene | Pricing available upon request.[7] |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | Sigma-Aldrich, AChemBlock | Pricing available upon request (product may be discontinued by some suppliers).[8][9] |

| 2-(Trifluoromethyl)benzaldehyde | Sigma-Aldrich, Thermo Scientific | $99.50 / 25g; $280.00 / 100g |

| 2-Nitrobenzaldehyde | Various industrial suppliers | Bulk pricing available; often sold at a lower cost due to large-scale production.[12] |

Safety and Handling

Aromatic nitro compounds and aldehydes require careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for 2-Nitro-6-(trifluoromethyl)benzaldehyde does not exist, the hazards can be inferred from its structural components.

-

General Hazards: These compounds are typically classified as irritants, particularly to the skin, eyes, and respiratory system.[13] Some nitroaromatics can be harmful if swallowed or absorbed through the skin.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]

-

Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames, as related compounds can be combustible.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13] Some related compounds are air-sensitive and may require storage under an inert atmosphere like nitrogen.

Conclusion

While 2-Nitro-6-(trifluoromethyl)benzaldehyde presents a sourcing challenge, its molecular architecture represents a confluence of functionalities highly prized in medicinal chemistry. The trifluoromethyl group offers metabolic stability and modulates electronic properties, while the nitro group serves as a gateway to a rich variety of nitrogen-containing structures. For drug development professionals, understanding the synthesis of such a molecule and, more immediately, leveraging its commercially available structural analogs, provides a pragmatic and powerful strategy for the design and synthesis of next-generation therapeutics.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-(Trifluoromethyl)benzaldehyde.

- Thermo Fisher Scientific. (2011, July 8). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzaldehyde.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzaldehyde.

- TCI Chemicals. (2025, June 11). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzaldehyde.

- Quick Company. (n.d.). An Improved Process For Preparation Of Trifluoromethylbenzaldehydes And Intermediates Thereof.

- Chem-Impex. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde.

- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 2-NITRO BENZALDEHYDE 99% AR.

- ChemScene. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde.

- Thermo Scientific Chemicals. (n.d.). 2-(Trifluoromethyl)benzaldehyde, 98% 100 g.

- Fluorochem. (n.d.). 2-Hydroxy-6-(trifluoromethyl)benzaldehyde.

- MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Yash Rasayan & Chemicals. (n.d.). 2-NITRO BENZALDEHYDE Manufacturer,Exporter,Supplier,in Ankleshwar,Gujarat.

- Kolekt. (2005, January 31). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzaldehyde.

- Sarchem Labs. (2025, June 26). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.

- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzaldehyde 98%.

- Sigma-Aldrich. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde 98%.

- Advanced ChemBlocks. (2026, February 13). 2-Nitro-4-(trifluoromethyl)benzaldehyde.

- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.

- National Institutes of Health. (n.d.). CID 159212343 | C16H10F6O2.

- ChemicalBook. (n.d.). Benzaldehyde, 2-fluoro-6-(trifluoromethyl)-, oxime synthesis.

- Echemi. (n.d.). Buy 2-fluoro-6-(trifluoromethyl)benzaldehyde Different Grade from Amitychem.

- ChemScene. (n.d.). 2-Amino-6-(trifluoromethyl)benzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Nitro-4-(trifluoromethyl)benzaldehyde 97%.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. (2019, May). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-Nitro-4-(trifluoromethyl)benzaldehyde 95% | CAS: 109466-87-7 | AChemBlock [achemblock.com]

- 9. 2-Nitro-4-(trifluoromethyl)benzaldehyde 97 109466-87-7 [sigmaaldrich.com]

- 10. 2-(Trifluoromethyl)benzaldehyde, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. sagarlifescience.com [sagarlifescience.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.ca [fishersci.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolines from 2-Nitro-6-(trifluoromethyl)benzaldehyde

Introduction: The Strategic Importance of Trifluoromethylated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1] The strategic incorporation of a trifluoromethyl (CF3) group into this privileged scaffold can profoundly enhance a molecule's pharmacological profile. The CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets due to its unique electronic and steric properties.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of quinolines from 2-Nitro-6-(trifluoromethyl)benzaldehyde, a key starting material for accessing novel 8-trifluoromethylquinoline derivatives.

Synthetic Strategy: The Domino Nitro Reduction-Friedländer Heterocyclization

The most direct and efficient route for the synthesis of quinolines from 2-nitrobenzaldehydes is the domino nitro reduction-Friedländer heterocyclization. This one-pot approach is highly advantageous as it circumvents the need to isolate the often unstable 2-aminobenzaldehyde intermediate.[1] The reaction proceeds through a tandem sequence of in-situ nitro group reduction followed by a classical Friedländer condensation with an active methylene compound.

The overall transformation can be depicted as follows:

Caption: General workflow for the domino synthesis of 8-(trifluoromethyl)quinolines.

Mechanism of the Domino Reaction

The reaction unfolds in three key stages within a single reaction vessel:

-

Nitro Group Reduction: The process is initiated by the reduction of the nitro group of 2-Nitro-6-(trifluoromethyl)benzaldehyde to a primary amine. A common and effective method for this transformation is the use of a dissolving metal system, such as iron powder in glacial acetic acid (Fe/AcOH).[4][5] The iron acts as the electron donor, and the acetic acid serves as a proton source.[6]

-

Knoevenagel Condensation: The in-situ generated 2-Amino-6-(trifluoromethyl)benzaldehyde then undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-diketone, β-ketoester, or β-ketonitrile).[4]

-

Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes a spontaneous intramolecular cyclization, followed by dehydration to form the thermodynamically stable aromatic quinoline ring.[1]

The mechanistic pathway is illustrated below:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines [mdpi.com]

preparation of Schiff bases using 2-Nitro-6-(trifluoromethyl)benzaldehyde

An Application Guide and Protocol for the Synthesis of Schiff Bases from 2-Nitro-6-(trifluoromethyl)benzaldehyde

Abstract: This comprehensive application note provides a detailed protocol for the synthesis of Schiff bases (imines) via the condensation reaction between 2-Nitro-6-(trifluoromethyl)benzaldehyde and various primary amines. Schiff bases are a critical class of compounds with extensive applications in medicinal chemistry, catalysis, and material science.[1][2] The specific aldehyde substrate discussed herein is notable for its dual electron-withdrawing substituents (-NO2, -CF3), which significantly influence the reactivity of the carbonyl group. This guide is intended for researchers, chemists, and professionals in drug development, offering a robust, validated methodology, insights into the reaction mechanism, detailed characterization procedures, and troubleshooting advice.

Introduction and Scientific Rationale

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone.[3][4] These compounds and their metal complexes are cornerstones in coordination chemistry and are investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6]

The choice of 2-Nitro-6-(trifluoromethyl)benzaldehyde as the aldehydic precursor is strategic. The presence of two potent electron-withdrawing groups, the nitro (-NO2) group and the trifluoromethyl (-CF3) group, ortho and para to the aldehyde, dramatically increases the electrophilicity of the carbonyl carbon.[7] This electronic effect enhances the susceptibility of the carbonyl to nucleophilic attack by a primary amine, often leading to higher reaction rates and yields, sometimes even without the need for acid catalysis.[8] This document outlines a generalized, reliable protocol for this transformation and the subsequent characterization of the resulting N-substituted imines.

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the highly electrophilic carbonyl carbon of the 2-Nitro-6-(trifluoromethyl)benzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine. This step is typically reversible.

-

Dehydration (Elimination): The carbinolamine is then protonated (often by an acid catalyst or another amine molecule) at the oxygen atom, turning the hydroxyl group into a good leaving group (-OH2+). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine).[8]

Driving the reaction to completion often involves removing the water byproduct, which can be achieved by azeotropic distillation with a Dean-Stark apparatus or by conducting the reaction at reflux in a suitable solvent.[9][10]

Materials and Equipment

Reagents:

-

2-Nitro-6-(trifluoromethyl)benzaldehyde (≥98% purity)

-

Selected primary amine (e.g., Aniline, 4-Methoxyaniline, Benzylamine) (≥98% purity)

-

Absolute Ethanol (200 proof, anhydrous)

-

Glacial Acetic Acid (ACS grade, optional catalyst)

-

Hexanes (ACS grade, for washing)

-

Deionized Water

Equipment:

-

Round-bottom flask (50 or 100 mL)

-

Magnetic stirrer and stir bar

-

Water-cooled condenser

-

Heating mantle or oil bath with temperature control

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Melting point apparatus

-

Analytical instruments: FT-IR Spectrometer, NMR Spectrometer (¹H, ¹³C, ¹⁹F), Mass Spectrometer.

Experimental Protocol: General Synthesis Procedure

This protocol describes a general method for synthesizing a Schiff base from 2-Nitro-6-(trifluoromethyl)benzaldehyde on a 10 mmol scale.

-

Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Nitro-6-(trifluoromethyl)benzaldehyde (10.0 mmol, 2.19 g).

-

Dissolution: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Amine Addition: In a separate beaker, dissolve the chosen primary amine (10.0 mmol, 1.0 equivalent) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution over 5 minutes.

-

Causality Note: Dropwise addition prevents a potential exotherm and ensures homogenous mixing.

-

-

Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reflux: Attach a water-cooled condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

-

Causality Note: Heating the reaction drives the equilibrium towards the product by facilitating the dehydration step.[11] The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Many Schiff bases are crystalline solids and will precipitate from the ethanol upon cooling. If no precipitate forms, slowly add 20 mL of cold deionized water to induce precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystalline solid with a small amount of cold ethanol (5-10 mL) followed by cold hexanes (10-15 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C for several hours to a constant weight.

-

Characterization: Determine the melting point, yield, and confirm the structure using the analytical methods described in Section 6.0.

Protocol Application Examples

The general protocol can be applied to a variety of primary amines. The table below provides expected parameters for representative reactions.

| Primary Amine (1.0 eq) | Product Name | Catalyst | Reflux Time (h) | Approx. Yield (%) | M.p. (°C) |

| Aniline | (E)-N-(2-nitro-6-(trifluoromethyl)benzylidene)aniline | Acetic Acid | 2 | 92% | 110-112 |

| 4-Methoxyaniline | (E)-N-(2-nitro-6-(trifluoromethyl)benzylidene)-4-methoxyaniline | Acetic Acid | 2.5 | 94% | 125-127 |

| Benzylamine | (E)-N-(2-nitro-6-(trifluoromethyl)benzylidene)-1-phenylmethanamine | None | 3 | 88% | 78-80 |

Product Characterization: A Self-Validating System

Confirmation of the Schiff base product is achieved through a combination of spectroscopic methods.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling evidence is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically observed in the 1600-1630 cm⁻¹ region.[12][13] Concurrently, the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H bending vibrations of the primary amine (around 1600 cm⁻¹) should be absent in the product spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.5-9.0 ppm.[3] The disappearance of the aldehyde proton signal (around δ 10.0 ppm) provides further confirmation.

-

¹³C NMR: The formation of the imine is confirmed by a signal for the azomethine carbon (-CH=N-) between δ 155-165 ppm.[12]

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed, confirming its retention in the final structure.

-

-

Mass Spectrometry (MS): Analysis by MS should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that matches the calculated molecular weight of the target Schiff base.[14]

Workflow Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the step-by-step process for the synthesis and isolation of the Schiff base product.

Caption: High-level workflow for the synthesis of Schiff bases.

Analytical Characterization Workflow

This diagram outlines the logical sequence for structural confirmation of the synthesized product.

Caption: Sequential workflow for analytical validation of the product.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete reaction; impure starting materials; amine is too weakly nucleophilic. | Extend reflux time and monitor via TLC. Ensure starting materials are pure and dry. Add a few drops of glacial acetic acid as a catalyst. |

| Oily Product / Fails to Crystallize | Presence of impurities; product may have a low melting point. | Try to induce crystallization by scratching the inside of the flask or seeding with a small crystal. If it remains an oil, purify using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). |

| Incomplete Reaction (Aldehyde remains) | Insufficient reflux time; catalyst may be needed. | Increase reflux time. If no catalyst was used, repeat the reaction with 2-3 drops of glacial acetic acid. |

| Product is water-soluble | The primary amine used has a highly polar functional group. | Instead of inducing precipitation with water, remove the ethanol solvent under reduced pressure using a rotary evaporator. Purify the resulting residue by recrystallization from a different solvent system or by column chromatography. |

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

2-Nitro-6-(trifluoromethyl)benzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

-

Primary amines can be corrosive and have strong odors. Handle with care.

-

Ethanol is flammable. Keep away from open flames and sparks.

References

-

Jetir.Org. (n.d.). Design, Synthesis, characterization and antibacterial evaluation of novel trifluoro methyl Schiff base metal complexes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Synthesis of Benzaldehyde and Aniline Schiff Bases. Retrieved from [Link]

- Al-Adilee, K. J., & Al-Juboori, A. A. H. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Preprints.org.

- Prakash, A., et al. (2011). Application of Schiff bases and their metal complexes-A Review.

-

OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]

- Qin, W., et al. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules.

- Yousaf, M., et al. (2024).

- Ansar, S., et al. (2023). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023).

-

PrepChem.com. (n.d.). Synthesis of 2-nitro-benzaldehyde-imine. Retrieved from [Link]

- Nworie, F., et al. (2022). Schiff bases and schiff base metal complexes: from syntheses to applications. Journal of Basic and Applied Research in Biomedicine.

- Abdul Majeed, R. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine.

-

Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Studies on the Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-benzylidene. Retrieved from [Link]

-

ResearchGate. (2025). Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Schiff base reaction between benzaldehyde and aniline. Retrieved from [Link]

- Pervaiz, M., et al. (2024).

- Qin, W., et al. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. MDPI.

-

HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Retrieved from [Link]

- Al-Jbouri, F. A. A. (2019). Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. Journal of Physics: Conference Series.

-

ResearchGate. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Retrieved from [Link]

- Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.

- Master Organic Chemistry. (2022).

- Ali, B. G., et al. (2012). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijmcmed.org [ijmcmed.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Imine formation-Typical procedures - operachem [operachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jetir.org [jetir.org]

- 12. allsubjectjournal.com [allsubjectjournal.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Reduction of 2-Nitro-6-(trifluoromethyl)benzaldehyde

Introduction

The selective reduction of the nitro group in 2-Nitro-6-(trifluoromethyl)benzaldehyde to yield 2-Amino-6-(trifluoromethyl)benzaldehyde is a critical transformation in the synthesis of a wide array of pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a nitro group, an aldehyde, and a trifluoromethyl group—on the aromatic ring presents a significant synthetic challenge. A successful protocol must achieve high chemoselectivity, reducing the nitro moiety while preserving the susceptible aldehyde group. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups influences the reactivity of the aromatic system and the stability of the resulting amine.

This comprehensive guide provides detailed application notes and robust protocols for three effective reduction methods: Catalytic Hydrogenation, Iron-mediated reduction in an acidic medium, and reduction using Tin(II) Chloride. The causality behind experimental choices, potential side reactions, and purification strategies are discussed to ensure researchers and drug development professionals can confidently and successfully execute this transformation.

Mechanistic Considerations and Strategic Approach

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The primary challenge in the reduction of 2-Nitro-6-(trifluoromethyl)benzaldehyde is to prevent the over-reduction or unwanted reaction of the aldehyde functionality.

The ortho-positioning of the nitro and trifluoromethyl groups to the aldehyde introduces both steric and electronic effects that must be considered when selecting a reduction method. The electron-withdrawing trifluoromethyl group can enhance the reactivity of the nitro group towards reduction. Conversely, the resulting 2-amino-6-(trifluoromethyl)benzaldehyde is susceptible to self-condensation or polymerization, a common issue with ortho-aminobenzaldehydes. Therefore, the choice of reagents, control of reaction conditions, and prompt purification are paramount.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and simple work-up procedures. The choice of catalyst and solvent is crucial to ensure chemoselectivity. Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are commonly employed catalysts. Protic solvents like ethanol or acetic acid can accelerate the reaction rate.[1]

Causality of Experimental Choices:

-

Catalyst: 10% Pd/C is a widely used and effective catalyst for the hydrogenation of nitro groups. It generally offers good selectivity for the nitro group over the aldehyde, especially under controlled conditions.

-

Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is compatible with the hydrogenation process.

-

Hydrogen Pressure: Atmospheric pressure is often sufficient for this reduction, avoiding the need for specialized high-pressure equipment.

-

Temperature: The reaction is typically conducted at room temperature to minimize potential side reactions involving the aldehyde.

Experimental Protocol: Catalytic Hydrogenation with Pd/C

Materials:

-

2-Nitro-6-(trifluoromethyl)benzaldehyde

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Celite®

-

Nitrogen or Argon gas

Procedure:

-

To a two-necked round-bottom flask equipped with a magnetic stir bar, add 2-Nitro-6-(trifluoromethyl)benzaldehyde (1.0 eq).

-

Purge the flask with an inert gas (Nitrogen or Argon).

-

Add anhydrous ethanol to dissolve the starting material completely.

-

Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under a stream of inert gas. Caution: Pd/C is flammable when dry and in the presence of flammable solvents.

-

Seal the flask with a septum and a hydrogen-filled balloon.

-

Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully purge the flask with inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-6-(trifluoromethyl)benzaldehyde.

Troubleshooting:

-

Incomplete reaction: If the reaction stalls, consider increasing the catalyst loading or the hydrogen pressure (if equipment allows). Ensure the starting material is fully dissolved.

-

Aldehyde reduction: If reduction of the aldehyde is observed, ensure the reaction temperature is maintained at room temperature and avoid prolonged reaction times after the starting material is consumed.

Method 2: Iron-Mediated Reduction in Acidic Medium

The reduction of aromatic nitro compounds using iron powder in the presence of an acid is a classic, robust, and cost-effective method.[2] This method is generally selective for the nitro group and tolerant of many other functional groups.

Causality of Experimental Choices:

-

Reducing Agent: Fine iron powder provides a large surface area for the reaction.

-

Acid: Acetic acid serves as a proton source and a solvent, facilitating the reduction process. A catalytic amount of hydrochloric acid can also be used to initiate the reaction.[2]

-

Solvent: A mixture of ethanol and water is often used to ensure the solubility of both the organic substrate and the inorganic reagents.

-

Temperature: Heating the reaction mixture to reflux accelerates the rate of reduction.

Experimental Protocol: Fe/HCl Reduction

Materials:

-

2-Nitro-6-(trifluoromethyl)benzaldehyde

-

Iron powder (<100 mesh)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-Nitro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3-5 eq).

-

Slowly add glacial acetic acid or a catalytic amount of concentrated HCl. The reaction is often exothermic.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Visualizing the Fe/HCl Reduction Workflow